1,2,3,4-四氢异喹啉-6-胺二盐酸盐

描述

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride is a chemical compound with the CAS Number: 1986456-03-4 . It has a molecular weight of 221.13 and its IUPAC name is 1,2,3,4-tetrahydro-6-isoquinolinamine dihydrochloride .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been described in various studies . For instance, one method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Another method involves a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis

The InChI code for 1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is 1S/C9H12N2.2ClH/c10-9-2-1-8-6-11-4-3-7 (8)5-9;;/h1-2,5,11H,3-4,6,10H2;2*1H . The molecular formula is C9H12N2 .Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride include a molecular weight of 148.20 g/mol, a topological polar surface area of 38 Ų, and zero rotatable bonds . The compound is also characterized by two hydrogen bond donor counts and two hydrogen bond acceptor counts .科学研究应用

Chemical Reagents and Organic Intermediates

This compound is utilized as a chemical reagent and organic intermediate in various chemical syntheses. It serves as a foundational building block in the creation of fine chemicals and is instrumental in pharmaceutical research and development .

Synthesis of Isoquinoline Alkaloids

Isoquinoline alkaloids are a significant class of natural products. The compound is crucial for synthesizing C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinoline (THIQ), which can act as precursors for various alkaloids with diverse biological activities .

Biological Activity Against Infective Pathogens

THIQ-based natural and synthetic compounds exhibit a range of biological activities against various infective pathogens. This makes them valuable in the development of treatments for infectious diseases .

Neurodegenerative Disorders

Compounds based on 1,2,3,4-tetrahydroisoquinoline have shown promise in addressing neurodegenerative disorders. Their structural motif is significant in creating therapeutic lead compounds for these conditions .

Immune Checkpoint Pathway Inhibition

Derivatives of this compound have been designed and synthesized to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway. This is particularly relevant in cancer immunotherapy, where blocking this pathway can enhance the immune system’s ability to fight cancer cells .

未来方向

The future directions for research on 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride and its derivatives could involve further exploration of their biological activities against various infective pathogens and neurodegenerative disorders . Additionally, the development of novel THIQ analogs with potent biological activity could be a promising area of research .

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;;/h1-2,5,11H,3-4,6,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHBWMNUHVQLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

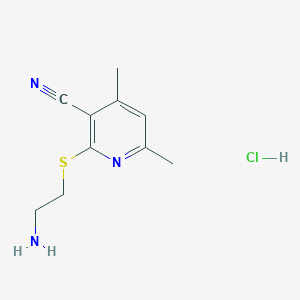

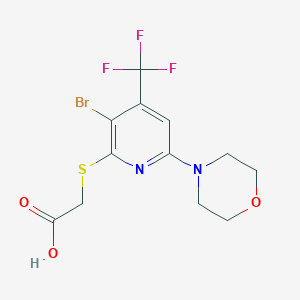

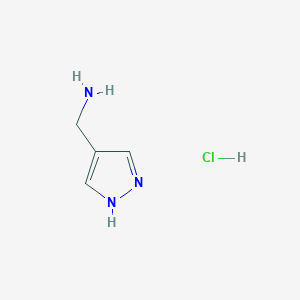

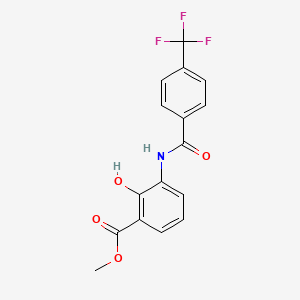

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398613.png)

![3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398623.png)

![Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398633.png)